Potassium tetrachloroplatinate(II)

Vue d'ensemble

Description

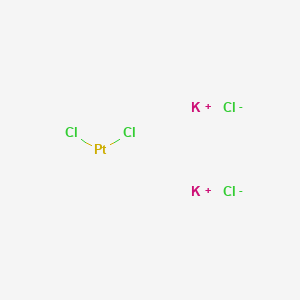

Potassium tetrachloroplatinate(II) is a reddish-orange salt with the chemical formula K2PtCl4 . It is a crystalline solid that is insoluble in water but soluble in organic solvents . This compound is an important reagent for the preparation of other coordination complexes of platinum .

Synthesis Analysis

The synthesis of potassium tetrachloroplatinate(II) involves the reduction of potassium hexachloroplatinate(IV) with hydrazine dihydrochloride .Molecular Structure Analysis

Potassium tetrachloroplatinate(II) crystallizes in the tetragonal P4/mmm space group. The structure is three-dimensional. K1+ is bonded in a body-centered cubic geometry to eight equivalent Cl1- atoms. All K–Cl bond lengths are 3.30 Å. Pt2+ is bonded in a square co-planar geometry to four equivalent Cl1- atoms. All Pt–Cl bond lengths are 2.33 Å .Chemical Reactions Analysis

The chloride ligands on [PtCl4]2− are displaced by many other ligands. Upon reaction with triphenylphosphine, [PtCl4]2− converts to cis-bis(triphenylphosphine)platinum chloride .Physical And Chemical Properties Analysis

Potassium tetrachloroplatinate(II) is a crystalline solid that is insoluble in water and soluble in organic solvents .Applications De Recherche Scientifique

Fuel Cell Technology

Potassium tetrachloroplatinate(II) serves as a precursor in synthesizing CO-tolerant catalysts for hydrogen-air fuel cells . These catalysts are crucial for improving the efficiency and durability of fuel cells, which are promising sources of clean energy.

Catalysis for Methane Oxidation

It acts as an active and stable catalyst for the selective oxidation of methane . This process is significant for converting methane, a potent greenhouse gas, into methanol, which is a valuable chemical feedstock and fuel.

Electroluminescent Devices

This compound is used as a starting material to synthesize high-performance Pt-based phosphorescent materials for electroluminescent devices . These materials are key components in the development of energy-efficient OLED displays and lighting systems.

Nanotechnology

In nanotechnology, K2PtCl4 reacts with capping polymers to form shape-controlled colloidal platinum nanoparticles . These nanoparticles have applications in catalysis and as photocatalysts, contributing to advancements in chemical reactions and solar energy conversion.

Photonics Research

Potassium tetrachloroplatinate(II) finds use in photonics research , particularly in areas of glass fiber technology and laser technology . It’s involved in the production of components that manipulate light, essential for telecommunications and information processing.

Synthesis of Metal-Bis(Dithiolates)

The compound reacts with bis(dithiolates) to form metal-bis(dithiolates), which have applications in laser Q-switch materials , liquid crystals , optical CD recording media , bar code materials , and superconductivity .

Crystal Growing

It is utilized in crystal growing practices, which is a fundamental process in materials science research . Crystals grown from K2PtCl4 are studied for their unique properties and potential applications in various technologies.

Photovoltaic Technology

Lastly, K2PtCl4 is used in photovoltaic technology for the development of solar cells . Its role in the synthesis of materials that convert light into electricity is vital for the advancement of renewable energy sources.

Mécanisme D'action

Target of Action

Potassium Tetrachloroplatinate(II) is primarily used as a reagent and inorganic catalyst in various chemical reactions . It is also a potential antitumor agent . Its primary targets include the synthesis of other platinum compounds, organic transformations, and electroplating of metals .

Mode of Action

Potassium Tetrachloroplatinate(II) interacts with its targets through various chemical reactions. For instance, it reacts with bis(dithiolates) to form metal-bis(dithiolates) with applications in laser Q-switch materials, liquid crystals, optical CD recording media, bar code materials, and superconductivity . It also reacts with capping polymers to form shape-control colloidal platinum nanoparticles for catalysis and photocatalysts .

Biochemical Pathways

The chloride ligands on [PtCl4]2− are displaced by many other ligands. Upon reaction with triphenylphosphine, [PtCl4]2− converts to cis-bis(triphenylphosphine)platinum chloride . The anti-cancer drug Cisplatin can similarly be prepared . Enedithiolates displace all four chloride ligands to give bis(dithiolene) complexes . Reduction gives colloidal platinum of potential interest for catalysis .

Pharmacokinetics

It is known that the compound is a ruby-red crystalline solid that is insoluble in water and soluble in organic solvents .

Result of Action

The molecular and cellular effects of Potassium Tetrachloroplatinate(II)'s action include the formation of metal-bis(dithiolates) and shape-control colloidal platinum nanoparticles . It is also used in the induction of apoptosis in human breast cancer cells .

Action Environment

The action, efficacy, and stability of Potassium Tetrachloroplatinate(II) can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its solubility changes with temperature . Also, treatment with alcohols, especially in the presence of base, causes reduction to platinum metal .

Safety and Hazards

Orientations Futures

Potassium tetrachloroplatinate(II) is used in various fields such as nanomaterial synthesis, catalysis, and energy storage . It is also used as a precursor to synthesize CO-tolerant catalyst for hydrogen-air fuel cells, an active and stable catalyst for selective methane oxidation, and as a starting material to synthesize high-performance Pt-based phosphorescent materials for electroluminescent devices .

Propriétés

IUPAC Name |

dipotassium;tetrachloroplatinum(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRDLMCWUILSAH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4K2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13965-91-8 (Parent) | |

| Record name | Potassium tetrachloroplatinate(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10904020 | |

| Record name | Dipotassium tetrachloroplatinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ruby-red solid; Soluble in water; [Merck Index] Red powder; [Sigma-Aldrich MSDS] | |

| Record name | Potassium tetrachloroplatinate(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium tetrachloroplatinate(II) | |

CAS RN |

10025-99-7 | |

| Record name | Potassium tetrachloroplatinate(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), tetrachloro-, potassium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetrachloroplatinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium tetrachloroplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)